5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde
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Overview
Description
5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its unique chemical structure and versatility in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde typically involves the bromination of imidazo[1,5-a]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, ethanol), catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., methanol, ethanol).
Major Products
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Oxidation: 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 5-Bromoimidazo[1,5-a]pyridine-1-methanol.
Scientific Research Applications
5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazo-pyridine family with similar structural features but different reactivity and applications.
Imidazo[1,5-a]pyridine: The parent compound of 5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde, used in various synthetic transformations.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in the field of chemistry .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-7-6(4-12)10-5-11(7)8/h1-5H |
InChI Key |
HXVSQABGRMGOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C(=C1)Br)C=O |
Origin of Product |
United States |
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